

Measuring urinary glucose excretion in mice treated with Luseogliflozin

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Luseogliflozin (hydrate)

Cat. No.: B12420410

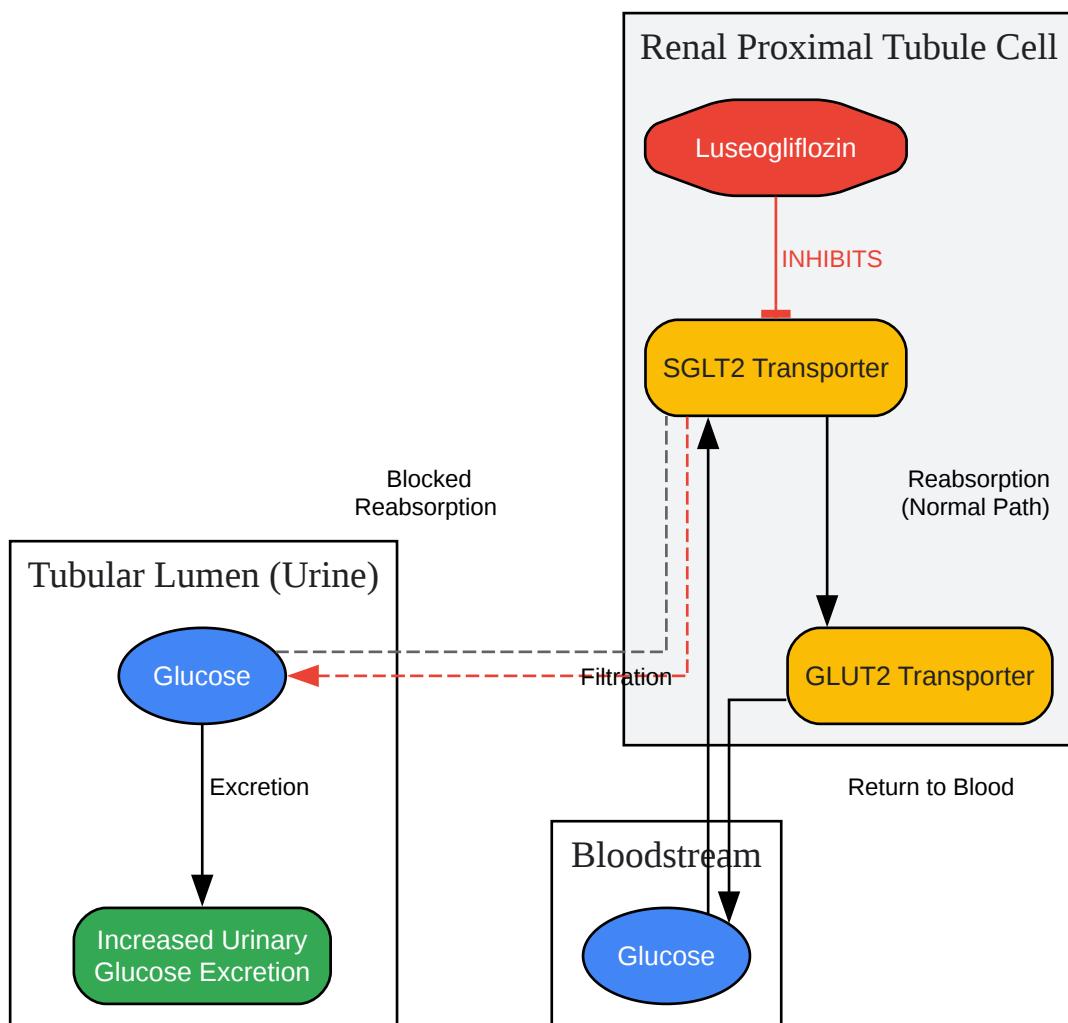
[Get Quote](#)

Application Notes and Protocols

Topic: Measuring Urinary Glucose Excretion in Mice Treated with Luseogliflozin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary


Luseogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys. By blocking SGLT2, Luseogliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels. This mechanism makes it an effective therapeutic agent for type 2 diabetes mellitus. A critical pharmacodynamic endpoint for evaluating the efficacy of Luseogliflozin and other SGLT2 inhibitors is the direct measurement of urinary glucose excretion (UGE). This application note provides a comprehensive, field-tested guide for researchers to accurately quantify UGE in mice following Luseogliflozin administration. The protocols herein detail every critical stage, from animal acclimatization and drug delivery to urine collection and biochemical analysis, ensuring data integrity and reproducibility.

Scientific Foundation: The Rationale Behind Measuring UGE

The kidneys filter approximately 180 grams of glucose from the blood each day. Under normal physiological conditions, virtually all of this filtered glucose is reabsorbed back into circulation,

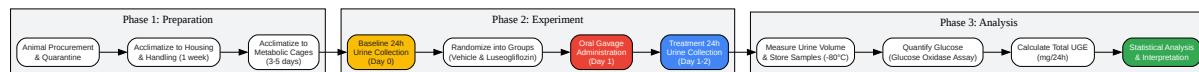
preventing its loss in urine. The primary transporter responsible for this reabsorption (approximately 90%) is SGLT2, located in the S1 segment of the renal proximal tubules.

In type 2 diabetes, hyperglycemia overwhelms the reabsorptive capacity of SGLTs, leading to glucosuria. Luseogliflozin leverages this renal pathway by specifically inhibiting SGLT2. This action blocks glucose reabsorption, forcing a significant amount of glucose to be excreted in the urine, independent of insulin secretion. Therefore, measuring the increase in UGE serves as a direct and robust biomarker of Luseogliflozin's target engagement and pharmacodynamic effect.

[Click to download full resolution via product page](#)

Figure 1: Mechanism of Luseogliflozin. Luseogliflozin selectively blocks the SGLT2 transporter on renal proximal tubule cells. This prevents glucose reabsorption from the glomerular filtrate,

leading to increased excretion of glucose in the urine.


Pre-Experimental Considerations: Setting the Stage for Success

The reliability of metabolic studies hinges on minimizing non-experimental variables. Stress, diet, and housing conditions can significantly impact physiological readouts, including urine output and glucose metabolism.

- **Animal Model:** C57BL/6J mice are a common choice for general metabolic studies. For diabetes-specific research, models like the db/db mouse, which exhibits obesity and hyperglycemia, are often used. The choice of model should align with the specific research question.
- **Animal Husbandry & Acclimatization:** Mice should be housed under standard conditions (e.g., 12:12-hour light-dark cycle, controlled temperature 22-23°C) with ad libitum access to standard chow and water. It is critical to acclimatize animals to handling and, most importantly, to the metabolic cages used for urine collection. A gradual introduction over several days can reduce the stress associated with a novel environment and single housing, which can otherwise alter fluid balance and energy expenditure.
- **Luseogliflozin Dosing:** Luseogliflozin is typically administered via oral gavage. A common dose used in mouse studies is 10-20 mg/kg. The compound should be suspended in a suitable vehicle, such as 0.5% methylcellulose or a solution of 30% (wt/vol.) Solutol HS-15. A vehicle-only control group is mandatory to isolate the drug's effect.

Experimental Workflow

The overall process can be visualized as a sequence of distinct phases, each requiring meticulous execution.

[Click to download full resolution via product page](#)

Figure 2: Experimental Workflow. A logical flow from animal preparation and acclimatization through experimental execution and concluding with sample analysis and data interpretation.

Detailed Protocols

Part A: In-Vivo Study - Treatment and Urine Collection

This protocol is designed for a single-dose study. For multi-dose studies, the treatment and collection phases can be repeated as required.

Materials:

- Male C57BL/6J mice (8-10 weeks old)
- Metabolic cages designed for mice, enabling separation of urine and feces
- Luseogliflozin powder
- Vehicle (e.g., 0.5% methylcellulose in sterile water)
- Oral gavage needles (20-22 gauge, ball-tipped)
- 1 mL syringes
- Analytical balance
- Microcentrifuge tubes for urine collection

Procedure:

- Acclimatization:
 - Upon arrival, group-house mice for one week to acclimate to the facility. Handle mice daily to reduce stress.
 - For 3-5 days prior to the experiment, individually house mice in the metabolic cages for several hours each day to acclimate them to the new environment and wire-mesh floor. Ensure free access to food and water during this period.
- Baseline Urine Collection (Day 0):
 - Place each acclimatized mouse into a clean metabolic cage with pre-weighed food and a known volume of water.
 - Collect urine over a 24-hour period into a pre-labeled collection tube.
 - After 24 hours, record the final food weight, water volume, and total urine volume.
 - Centrifuge the urine sample (e.g., 2000 rpm for 5 min) to pellet any contaminants, transfer the supernatant to a new tube, and store at -80°C. This sample represents the baseline UGE.
- Dosing Solution Preparation:
 - Calculate the required amount of Luseogliflozin based on the mean body weight of the treatment group and the target dose (e.g., 10 mg/kg).
 - Prepare a homogenous suspension of Luseogliflozin in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mL/kg dosing volume). Vortex thoroughly before each administration.
 - Prepare a vehicle-only solution for the control group.
- Treatment and Collection (Day 1-2):
 - Randomly assign mice to a Vehicle Control group or a Luseogliflozin group (n=8-10 mice per group is recommended).

- Record the body weight of each mouse.
- Administer the prepared Luseogliflozin suspension or vehicle via oral gavage. The volume is typically 5-10 mL/kg.
- Immediately after dosing, place each mouse back into a clean metabolic cage for a 24-hour urine collection, as described in Step 2.
- After 24 hours, measure and record the final urine volume and process the samples for storage at -80°C.

Part B: Ex-Vivo Analysis - Urine Glucose Quantification

A colorimetric glucose oxidase assay is a reliable and common method for quantifying glucose in biological fluids.

Materials:

- Commercial Glucose Oxidase Assay Kit (e.g., from Crystal Chem, Cat# 81696 or similar)
- Urine samples (Baseline and Treatment)
- Deionized water for dilutions
- 96-well microplate
- Microplate reader
- Precision pipettes

Procedure:

- Sample Preparation:
 - Thaw urine samples on ice.
 - Due to the high glucose concentration expected in the Luseogliflozin group, samples will require significant dilution. A starting dilution of 1:100 or 1:200 with deionized water is recommended. Samples from the vehicle and baseline groups may require less dilution

(e.g., 1:10). It is advisable to test several dilutions to ensure the final reading falls within the linear range of the standard curve.

- Glucose Assay:

- Prepare the glucose standards and reagents according to the manufacturer's protocol.
- Pipette the prepared standards and diluted urine samples into the 96-well plate in duplicate or triplicate.
- Add the enzyme/reagent mixture to all wells, mix gently, and incubate for the time and temperature specified in the kit's instructions (e.g., 5 minutes at room temperature).
- Read the absorbance on a microplate reader at the specified wavelength (e.g., ~500 nm).

- Calculation of UGE:

- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Determine the glucose concentration of the diluted urine samples from the standard curve.
- Calculate the original urine glucose concentration (UGC) by correcting for the dilution factor:
 - $UGC \text{ (mg/dL)} = \text{Concentration from curve (mg/dL)} \times \text{Dilution Factor}$
- Calculate the total 24-hour Urinary Glucose Excretion (UGE):
 - $UGE \text{ (mg/24h)} = UGC \text{ (mg/dL)} \times [\text{Urine Volume (mL)} / 100 \text{ (dL/L)}]$
 - Simplified: $UGE \text{ (mg/24h)} = UGC \text{ (mg/dL)} \times \text{Urine Volume (mL)} \times 0.01$

Data Presentation and Interpretation

Quantitative data should be organized clearly to facilitate comparison between groups.

Table 1: Example Experimental Design

Parameter	Group 1	Group 2
Treatment	Vehicle (0.5% Methylcellulose)	Luseogliflozin
Dose	-	10 mg/kg
Administration	Oral Gavage	Oral Gavage
Dosing Volume	10 mL/kg	10 mL/kg

| Number of Animals (n) | 10 | 10 |

Table 2: Sample Data Calculation and Expected Outcome

Parameter	Vehicle Control (Mean ± SD)	Luseogliflozin (Mean ± SD)
24h Urine Volume (mL)	1.5 ± 0.4	2.5 ± 0.6
Urine Glucose (mg/dL)	40 ± 15	3500 ± 800

| Total 24h UGE (mg) | 0.6 ± 0.2 | 87.5 ± 21.0 |

Interpretation: The primary expected outcome is a statistically significant increase in the total 24-hour UGE in the Luseogliflozin-treated group compared to the vehicle control group. A moderate increase in urine volume (osmotic diuresis) is also anticipated due to the high glucose content in the tubular fluid. The baseline UGE values should be minimal in healthy, normoglycemic mice. Comparing the treatment UGE to the baseline UGE for each animal can also help control for individual metabolic variations.

References

- Yamamoto, K., et al. (2015). Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment. *The Journal of Clinical Pharmacology*. [Link]
- Osaka, N., et al. (2022). Luseogliflozin inhibits high glucose-induced TGF- β 2 expression in mouse cardiomyocytes by suppressing NHE-1 activity. *Immunological Medicine*. [Link]

- Barp, A., et al. (2020). Guidelines and Considerations for Metabolic Tolerance Tests in Mice. *Current Protocols in Mouse Biology*. [Link]
- Zhang, A., et al. (2021). Luseogliflozin, a SGLT2 Inhibitor, Does Not Affect Glucose Uptake Kinetics in Renal Proximal Tubules of Live Mice. *International Journal of Molecular Sciences*. [Link]
- Nishida, Y., et al. (2022). Luseogliflozin, a sodium-glucose cotransporter-2 inhibitor, reverses cerebrovascular dysfunction and cognitive impairments in 18-mo-old diabetic animals.
- ResearchGate. (2016). How to go about longitudinal urine collection in mice?.
- Sasaki, K., et al. (2020). Luseogliflozin increases beta cell proliferation through humoral factors that activate an insulin receptor. *Diabetologia*. [Link]
- MedlinePlus. (2024). Glucose in Urine Test. MedlinePlus Medical Test. [Link]
- Huang, J., et al. (2025). Innovative cage-based technique for mouse urine collection.
- Al-Abdouh, A., et al. (2025). Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus. *Cureus*. [Link]
- Patsnap Synapse. (2024). What is the mechanism of Luseogliflozin Hydrate?.
- UCSF Health. (2024). Glucose urine test. UCSF Health. [Link]
- Moro, C., & Magnan, C. (2024). Revisited guidelines for metabolic tolerance tests in mice. *Lab Animal*. [Link]
- Charles River Laboratories. (n.d.). Urine Collection for Group-Housed Mice in Toxicology Studies Using the LabSand® Techniques. Charles River. [Link]
- Zhang, A., et al. (2021). Luseogliflozin, a SGLT2 Inhibitor, Does Not Affect Glucose Uptake Kinetics in Renal Proximal Tubules of Live Mice. *MDPI*. [Link]
- Wikipedia. (n.d.). SGLT2 inhibitor. Wikipedia. [Link]
- ResearchGate. (n.d.). Effects of luseogliflozin on the urinary excretion rate (UEUA) and the renal clearance (CLUA) of uric acid.
- Norecpa. (2023). Housing and Nutrition. Norecpa. [Link]
- Medicine LibreTexts. (2023). 3.2: Glucose in urine. Medicine LibreTexts. [Link]
- ResearchGate. (n.d.). Luseogliflozin inhibits high glucose-induced TGF- β 2 expression in mouse cardiomyocytes by suppressing NHE-1 activity.
- UNC Division of Comparative Medicine. (n.d.). Basic MOUSE Handling and Technique Guide. UNC. [Link]
- ResearchGate. (2015). Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment.
- Pearson, M. M., et al. (2020). Short-term Housing in Metabolic Caging on Measures of Energy and Fluid Balance in Male C57BL/6J Mice (*Mus musculus*).
- Nishida, Y., et al. (2022). Luseogliflozin, a sodium-glucose cotransporter-2 inhibitor, reverses cerebrovascular dysfunction and cognitive impairments in 18-mo-old diabetic animals.

- ResearchGate. (n.d.). Glucose excretion measured in urines from WT-and OCT2 $-/-$ -mice.
- Animalab. (n.d.). Metabolic Cages, basic model, to separate rodent's urine & feces.
Animalab. [\[Link\]](#)
- ResearchG
- To cite this document: BenchChem. [Measuring urinary glucose excretion in mice treated with Luseogliflozin]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12420410#measuring-urinary-glucose-excretion-in-mice-treated-with-luseogliflozin\]](https://www.benchchem.com/product/b12420410#measuring-urinary-glucose-excretion-in-mice-treated-with-luseogliflozin)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com